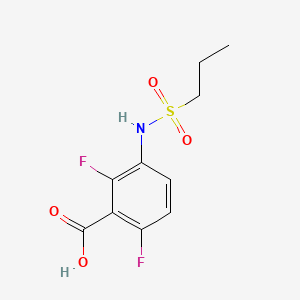

2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAWCKGXCGSFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673054 | |

| Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103234-56-5 | |

| Record name | 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1103234-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-((propylsulfonyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103234565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5), a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust, step-by-step synthesis protocol, and explores its prospective biological applications, with a particular focus on its role as a potential inhibitor of the Transcriptional coactivator with PDZ-binding motif (TAZ). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation and application of this promising molecule.

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

This compound is a molecule that embodies these strategic advantages. Its structure combines a difluorinated benzoic acid core with a propylsulfonamido substituent. This combination of a carboxylic acid (a common pharmacophore for protein binding), a metabolically robust difluorinated ring, and a sulfonamide group (a versatile functional group in drug design) makes it a highly valuable intermediate for the synthesis of complex therapeutic agents.[2] This guide will delve into the technical specifics of this compound, providing the foundational knowledge necessary for its synthesis and application in research settings.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for this compound are summarized below, compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 1103234-56-5 | PubChem[3], Sigma-Aldrich[4] |

| Molecular Formula | C₁₀H₁₁F₂NO₄S | PubChem[3] |

| Molecular Weight | 279.26 g/mol | PubChem[3] |

| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | PubChem[3] |

| Appearance | Solid (predicted) | Sigma-Aldrich[4] |

| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | Chemsrc[5] |

| Density | 1.5 ± 0.1 g/cm³ | Chemsrc[5][6] |

| InChI Key | RTAWCKGXCGSFJI-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich[4] |

| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | PubChem[3] |

Synthesis Protocol: A Validated Workflow

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from the commercially available 3-amino-2,6-difluorobenzoic acid. The first step involves the formation of the sulfonamide bond via reaction with propane-1-sulfonyl chloride.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

3-Amino-2,6-difluorobenzoic acid (≥98% purity)

-

Propane-1-sulfonyl chloride (≥98% purity)

-

Pyridine, anhydrous (≥99.8%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Expert Insight: The use of anhydrous solvents and an inert atmosphere (nitrogen) is crucial to prevent the hydrolysis of the highly reactive propanesulfonyl chloride, which would otherwise reduce the reaction yield.

-

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction. The slow, cooled addition helps to control the exothermicity of this acid-base reaction. An excess of pyridine ensures the reaction goes to completion.

-

-

Sulfonylation: To the cooled solution, add propane-1-sulfonyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality: The dropwise addition of the sulfonyl chloride is critical to control the rate of the reaction and prevent the formation of undesired side products. The difluorinated aniline is a relatively weak nucleophile, so maintaining a controlled environment favors the desired N-sulfonylation.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Self-Validation: The acidic wash serves to remove the excess pyridine, which will be protonated and move into the aqueous phase. This is a critical purification step.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the solid product by vacuum filtration and wash with cold hexanes.

-

Expert Insight: This crystallization method is effective for purifying moderately polar organic acids. The choice of solvent system (ethyl acetate/hexanes) may need to be optimized for maximum yield and purity.

-

Potential Biological Activity and Applications

While specific biological activity data for this compound is not extensively published, its structural motifs are present in compounds with known pharmacological relevance. The primary area of interest for this class of molecules is in the modulation of protein-protein interactions and enzyme inhibition, particularly in the context of cancer therapy.

The Hippo-YAP/TAZ Pathway: A Key Target in Oncology

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[7] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[7] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD family transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[8]

In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ, which drives tumor progression, metastasis, and therapy resistance.[8][9] Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a highly attractive strategy for cancer therapy.[8][10][11]

Caption: Simplified Hippo-YAP/TAZ signaling pathway and potential point of inhibition.

Rationale for this compound as a TAZ Inhibitor

The structure of this compound makes it a plausible candidate for targeting the YAP/TAZ-TEAD interaction. Structure-activity relationship (SAR) studies on various inhibitors often highlight the importance of an aromatic core with strategically placed substituents that can engage in key interactions within a protein's binding pocket.[2][11]

-

Benzoic Acid Moiety: The carboxylic acid group can form critical hydrogen bonds or salt bridges with amino acid residues (e.g., lysine, arginine) in the TEAD binding pocket.

-

Difluoro Substitution: The two fluorine atoms ortho to the carboxylic acid can influence the pKa of the acid, modulate its conformation, and potentially engage in favorable fluorine-protein interactions, enhancing binding affinity and metabolic stability.[1]

-

Propylsulfonamido Group: The sulfonamide linker is a common feature in many biologically active molecules and can act as a hydrogen bond donor and acceptor. The propyl group provides a lipophilic component that may interact with hydrophobic pockets on the TEAD protein surface.

Further research, including co-crystallization studies and in vitro binding assays, would be required to validate this hypothesis and elucidate the precise mechanism of action.

Safety and Handling

According to available safety data, this compound is classified as a combustible solid.[4] Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid dust formation and inhalation.[12] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

In case of exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[12]

Conclusion and Future Directions

This compound is a strategically designed chemical entity with significant potential for application in drug discovery and development. Its fluorinated benzoic acid core and sulfonamide functionality make it an attractive building block for synthesizing novel therapeutic agents. While its direct biological activity requires further empirical validation, its structural characteristics strongly suggest a potential role as an inhibitor of the oncogenic YAP/TAZ-TEAD protein-protein interaction. The detailed synthesis protocol and technical information provided in this guide are intended to serve as a valuable resource for researchers, empowering them to explore the full therapeutic potential of this and related compounds in the ongoing effort to develop next-generation targeted therapies.

References

-

Baroja, A., et al. (2024). Pharmacological regulators of Hippo pathway: Advances and challenges of drug development. ResearchGate. Available at: [Link]

-

Torabifard, H., et al. (2023). Allosteric Modulation of YAP/TAZ-TEAD Interaction by Palmitoylation and Small Molecule Inhibitors. bioRxiv. Available at: [Link]

-

Pharmaffiliates. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Available at: [Link]

-

Ma, S., et al. (2019). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. PubMed Central. Available at: [Link]

-

ResearchGate. Small molecule YAP/TAZ-TEAD inhibitors. Available at: [Link]

-

PubChem. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Available at: [Link]

-

Autechaux. (2025). Sourcing High-Purity this compound: A Guide for Buyers. Available at: [Link]

-

LookChem. CAS:1103234-56-5 C10H11F2NO4S this compound. Available at: [Link]

-

MDPI. (2023). Targeting the Hippo- Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif Signaling Pathway in Primary Liver Cancer Therapy. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Sulfonamide Derivatives | Semantic Scholar [semanticscholar.org]

- 2. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 3. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 4. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unibs.it [iris.unibs.it]

- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The robust characterization and unambiguous structure elucidation of active pharmaceutical ingredients (APIs) are foundational to modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a compound of interest in medicinal chemistry. We will explore an integrated analytical workflow, detailing the causality behind experimental choices and presenting self-validating protocols. This document moves beyond a simple listing of methods to offer a field-proven narrative on how data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography are synergistically employed to build an irrefutable structural dossier.

Introduction: The Imperative for Rigorous Structural Verification

This compound (Molecular Formula: C₁₀H₁₁F₂NO₄S, Molecular Weight: 279.26 g/mol ) presents a unique combination of functional groups: a difluorinated benzoic acid, a sulfonamide linkage, and a propyl chain.[1][2][3] Each of these features imparts specific physicochemical properties and requires a tailored analytical strategy for confirmation. The presence of fluorine atoms, for instance, introduces complexities in NMR spectra that, when properly interpreted, provide profound structural insights.[4] This guide details a logical, phased approach to confirming the molecular structure, connectivity, and three-dimensional arrangement of this molecule.

The Analytical Workflow: A Synergistic Approach

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Step in Molecular Identification

Mass spectrometry (MS) serves as the initial and crucial step, providing the molecular weight and elemental composition of the analyte.[5] For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Conduct the analysis in both positive and negative ESI modes to maximize the chances of observing the molecular ion. Given the acidic nature of the carboxylic acid, negative mode is often highly informative.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Data Presentation & Interpretation

Table 1: Illustrative HRMS Data

| Ionization Mode | Observed m/z | Ion Species | Calculated Exact Mass | Δ (ppm) | Elemental Composition |

| Negative | 278.0305 | [M-H]⁻ | 278.0304 | 0.36 | C₁₀H₁₀F₂NO₄S |

| Positive | 280.0462 | [M+H]⁺ | 280.0457 | 1.78 | C₁₀H₁₂F₂NO₄S |

| Positive | 302.0281 | [M+Na]⁺ | 302.0276 | 1.65 | C₁₀H₁₁F₂NNaO₄S |

The detection of the [M-H]⁻ ion at m/z 278.0305 provides an exact mass that corresponds precisely to the elemental formula C₁₀H₁₀F₂NO₄S, confirming the molecular formula with high confidence. The fragmentation pattern, particularly the characteristic loss of SO₂ (64 Da) often seen in sulfonamides, can provide further structural clues.[6][7]

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background from the sample spectrum.

Data Presentation & Interpretation

Table 2: Illustrative FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding.[9][10] |

| ~3250 | Medium | N-H stretch (Sulfonamide) | Characteristic stretching vibration for the N-H bond. |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | Strong absorption typical for a carbonyl group in an aryl carboxylic acid.[9] |

| 1340 & 1160 | Strong | Asymmetric & Symmetric SO₂ stretch | The two strong bands are the hallmark of the sulfonamide group.[8] |

| ~1250 | Strong | C-F stretch | A strong band in this region is indicative of an aryl-fluoride bond. |

The presence of these key bands provides strong, corroborating evidence for the benzoic acid, sulfonamide, and difluoro-aryl moieties.

NMR Spectroscopy: Mapping the Molecular Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5] A suite of experiments including ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), is required to piece together the full connectivity map.

Experimental Protocol: Multi-nuclear NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR: Perform COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) experiments to establish connectivity.

Data Presentation & Interpretation

Table 3: Illustrative NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~13.5 | br s | - | COOH |

| ~9.8 | s | - | SO₂NH | |

| ~7.6 | m | - | H-4 | |

| ~7.3 | m | - | H-5 | |

| ~3.1 | t | 7.4 | SO₂CH₂ | |

| ~1.6 | sextet | 7.4 | CH₂CH₂CH₃ | |

| ~0.9 | t | 7.4 | CH₃ | |

| ¹³C | ~165 | m | - | COOH |

| ~158 | dd | ~250, ~10 | C-F (C-2, C-6) | |

| ~135 | t | ~3 | C-4 | |

| ~120 | t | ~4 | C-5 | |

| ~118 | m | - | C-1 | |

| ~115 | m | - | C-3 | |

| ~52 | s | - | SO₂CH₂ | |

| ~22 | s | - | CH₂CH₂CH₃ | |

| ~13 | s | - | CH₃ | |

| ¹⁹F | ~ -110 | s | - | Ar-F |

-

¹H NMR: The distinct signals for the propyl chain (triplet, sextet, triplet) are clearly identifiable. The aromatic protons appear as multiplets due to complex coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid and the sulfonamide proton are typically broad singlets.

-

¹³C NMR: The large C-F coupling constants (~250 Hz) are definitive for the carbons directly attached to fluorine.[4]

-

¹⁹F NMR: The presence of a single signal in the ¹⁹F spectrum indicates that the two fluorine atoms are chemically equivalent, which is consistent with the proposed structure.

-

2D NMR (HMBC): Crucially, an HMBC correlation between the NH proton (~9.8 ppm) and the aromatic carbon at C-3 (~115 ppm) would confirm the position of the sulfonamido group. Correlations from the propyl CH₂ protons to the sulfonamide carbons would confirm that linkage.

Caption: Key 2D NMR correlations confirming connectivity.

Single-Crystal X-ray Crystallography: The Definitive Structure

While the combination of MS and NMR provides the molecular formula and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12][13]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[14] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Data Presentation & Interpretation

The output of a successful X-ray experiment is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This data confirms the connectivity established by NMR and reveals the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. This technique provides the highest level of structural evidence.[15]

Conclusion: A Self-Validating Dossier

The structure elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FT-IR spectroscopy verifies the presence of key functional groups. A comprehensive suite of NMR experiments maps the atomic connectivity and confirms the substitution pattern. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a prerequisite for any further development in the pharmaceutical pipeline.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

-

Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (URL: [Link])

-

Small molecule crystallography - Excillum. (URL: [Link])

-

Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (URL: [Link])

-

Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc. (URL: [Link])

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])

-

Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers. (URL: [Link])

-

Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (URL: [Link])

-

This compound. (URL: [Link])

-

Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. (URL: [Link])

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (URL: [Link])

-

Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed. (URL: [Link])

-

Role of Analytical Chemistry in the Pharmaceutical Industry - AZoLifeSciences. (URL: [Link])

-

Analytical Techniques in Pharmaceutical Analysis. (URL: [Link])

-

Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection | Scilit. (URL: [Link])

-

A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. (URL: [Link])

-

Analysis of sulfonamides | PPTX - Slideshare. (URL: [Link])

-

Eight Commonly Used Techniques for Drug Analysis - PharmiWeb.com. (URL: [Link])

-

Techniques in Pharmaceutical Analysis - ILT - Integrated Liner Technologies. (URL: [Link])

-

2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID - PubChem. (URL: [Link])

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (URL: [Link])

-

4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Using an IR Spectrometer: Solid Benzoic Acid - YouTube. (URL: [Link])

-

Process for the preparation of a benzoic acid derivative - European Patent Office - EP 0281186 B1. (URL: [Link])

-

Investigation of the crystal structure, spectral properties, and interactions of N-(R-nitrophenylsulfonamido)benzoic acids with human serum albumin - ResearchGate. (URL: [Link])

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (URL: [Link])

-

Infrared spectra of benzoic acid monomers and dimers in argon matrix - Semantic Scholar. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]

- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. [PDF] Infrared spectra of benzoic acid monomers and dimers in argon matrix | Semantic Scholar [semanticscholar.org]

- 11. rigaku.com [rigaku.com]

- 12. excillum.com [excillum.com]

- 13. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS: 1103234-56-5), a fluorinated aromatic compound of significant interest in medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and outlines a robust, multi-step synthetic protocol derived from established chemical transformations. While experimental spectroscopic data is not publicly available, a thorough analysis of expected analytical signatures is provided. A core focus of this guide is the compound's therapeutic potential as a potent antagonist of the P2Y14 receptor (P2Y14R), a Gi protein-coupled receptor implicated in inflammatory pathways. The guide elucidates the P2Y14R signaling mechanism and the rationale for its inhibition in treating inflammatory conditions such as acute lung injury. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of novel small molecule therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative characterized by two fluorine atoms ortho to the carboxylic acid and a propylsulfonamido group at the meta position. These structural features, particularly the fluorine atoms, are known to enhance metabolic stability and binding affinity in drug candidates.

The chemical structure is as follows:

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | [PubChem][1] |

| CAS Number | 1103234-56-5 | [PubChem][1] |

| Molecular Formula | C₁₀H₁₁F₂NO₄S | [PubChem][1] |

| Molecular Weight | 279.26 g/mol | [PubChem][1] |

| Canonical SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | [PubChem][1] |

| InChI Key | RTAWCKGXCGSFJI-UHFFFAOYSA-N | [PubChem][1] |

| Appearance | Solid (Predicted) | [Sigma-Aldrich][2] |

| Density | 1.5±0.1 g/cm³ (Predicted) | [Chemsrc][3] |

| Boiling Point | 394.5±52.0 °C at 760 mmHg (Predicted) | [Chemsrc][3] |

| Flash Point | 192.4±30.7 °C (Predicted) | [Chemsrc][3] |

Proposed Synthesis and Purification Protocol

Sources

Molecular weight and formula of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

An In-depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest within the fields of medicinal chemistry and drug development. As a substituted benzoic acid, it belongs to a class of compounds frequently utilized as scaffolds and building blocks for the synthesis of complex bioactive molecules. The presence of two fluorine atoms on the benzene ring is of particular significance, as fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, acidity (pKa), and binding affinity. This guide provides a comprehensive overview of its chemical properties, a reasoned discussion of its synthesis, and its context within pharmaceutical research.

Physicochemical Properties and Molecular Identifiers

The fundamental characteristics of a compound are critical for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols. The key identifiers and physicochemical data for this compound are summarized below.

Molecular Structure

The structure features a benzoic acid core, substituted with two fluorine atoms at positions 2 and 6, and a propylsulfonamido group at position 3.

Data Summary

All quantitative data for the compound are consolidated in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁F₂NO₄S | [1][2][3][4][5] |

| Molecular Weight | 279.26 g/mol | [2][3] |

| Exact Mass | 279.03768533 Da | [2] |

| CAS Number | 1103234-56-5 | [1][2][6] |

| Physical Form | Solid | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | [3] |

| Flash Point | 192.4 ± 30.7 °C | [3] |

Chemical Identifiers

For unambiguous identification in databases and literature, the following standard identifiers are used.

-

IUPAC Name: 2,6-difluoro-3-(propylsulfonylamino)benzoic acid[2]

-

InChI: 1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15)[2]

-

SMILES: CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F[2]

-

Synonyms: 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid, 2,6-difluoro-3-(propane-1-sulfonamido)benzoic acid[2][5]

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The primary disconnection points are the C-S bond of the sulfonamide and the C-C bond of the carboxylic acid. A plausible forward synthesis would involve the formation of the sulfonamide followed by the introduction of the carboxyl group. A suitable starting material would be a trifunctionalized benzene ring, such as 1-bromo-2,6-difluoro-3-nitrobenzene, which allows for sequential, regioselective transformations.

Proposed Synthetic Workflow

The following multi-step protocol is a logical and feasible approach to synthesizing the target molecule.

Step 1: Reduction of the Nitro Group The synthesis would commence with the reduction of the nitro group on the starting material to an aniline. This is a standard transformation.

-

Rationale: The amino group is a versatile handle for subsequent functionalization and is the precursor to the sulfonamide. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for this reduction.

Step 2: Sulfonylation of the Aniline The resulting 3-amino-1-bromo-2,6-difluorobenzene is then reacted with propane-1-sulfonyl chloride in the presence of a non-nucleophilic base like pyridine.

-

Rationale: Pyridine acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion. This forms the critical sulfonamide linkage.

Step 3: Introduction of the Carboxylic Acid The final key step is the conversion of the aryl bromide to a carboxylic acid. This is typically achieved via a halogen-metal exchange followed by quenching with carbon dioxide.

-

Rationale: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to form an aryllithium species. This highly nucleophilic intermediate readily attacks gaseous CO₂ (or solid dry ice) upon addition. A final acidic workup protonates the resulting carboxylate to yield the desired benzoic acid product. This method is a cornerstone of aromatic carboxylation[7].

Analytical Characterization and Quality Control

Given that this compound is supplied for early discovery research, end-user verification of its identity and purity is paramount. Sigma-Aldrich explicitly notes that it does not collect analytical data for this product and the buyer is responsible for its confirmation[8].

Self-Validating Analytical Protocol:

-

Mass Spectrometry (LC-MS): The primary check for identity. The protocol should aim to detect the parent ion corresponding to the exact mass (279.0377 Da for [M-H]⁻ in negative ion mode or 280.0455 Da for [M+H]⁺ in positive ion mode).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the propyl group (triplet, sextet, triplet pattern) and the aromatic protons.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: A critical experiment. It should show two distinct fluorine signals, confirming the 2,6-difluoro substitution pattern.

-

-

High-Performance Liquid Chromatography (HPLC): Essential for determining purity. An assay using a C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) would effectively separate the main compound from potential impurities.

Applications and Research Context

This molecule's primary value lies in its role as a specialized building block in pharmaceutical research.

-

Pharmaceutical Intermediate: The structure contains multiple functional groups (carboxylic acid, sulfonamide, aromatic ring) that can be further modified, making it a versatile intermediate for constructing more complex molecules[6].

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight (279.26 g/mol ) makes it suitable for use as a fragment in FBDD screening campaigns to identify initial binding motifs against protein targets.

-

Antigout Agents: The compound is categorized as an antigout agent, suggesting its potential use in developing new therapies for conditions related to uric acid metabolism[1]. The sulfonamide and carboxylic acid moieties are common features in drugs that interact with renal transporters.

-

Impact of Fluorination: The two fluorine atoms ortho to the carboxylic acid group significantly increase its acidity compared to benzoic acid. This modulation can be critical for optimizing a drug candidate's cell permeability and target engagement. Furthermore, C-F bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Safety and Handling

-

Hazard Classification: According to aggregated GHS data from multiple suppliers, this chemical does not meet the criteria for hazard classification[2].

-

Handling Precautions: Despite the lack of formal hazard classification, it should be handled with standard laboratory precautions for research chemicals of unknown long-term toxicity. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a cool, dry place away from ignition sources[8].

Conclusion

This compound is a specialized chemical entity with clear potential in drug discovery and medicinal chemistry. Its defining features—the difluorinated benzoic acid core and the sulfonamide side chain—make it a valuable building block for creating novel therapeutic agents. While its synthesis is not formally published, a robust and logical pathway can be constructed from first principles of organic chemistry. Researchers utilizing this compound should undertake rigorous analytical characterization to confirm its identity and purity before use, in line with best practices for early-stage research chemicals.

References

-

PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Shanghai Gubang New Material Technology Co., LTD. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]

-

European Patent Office. (1992). Process for the preparation of a benzoic acid derivative (EP 0281186 B1). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for making certain benzoic acid compounds (EP1045823B1).

Sources

- 1. echemi.com [echemi.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. This compound [cymitquimica.com]

- 6. This compound - Shanghai Gubang New Material Technology Co., LTD [pharmathriving.com]

- 7. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 8. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]

An In-depth Technical Guide to the SMILES Notation of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document deconstructs the canonical SMILES string, elucidating the grammatical rules and algorithmic principles that govern its generation. Beyond a simple definition, this guide explores the chemical context of the molecule, including a plausible synthetic pathway and its relevance within the broader class of sulfonamido benzoic acids, which are significant scaffolds in medicinal chemistry. The content herein is structured to provide not only a theoretical understanding of SMILES but also practical insights into the representation and synthesis of complex pharmaceutical compounds.

Introduction: The Language of Molecular Structure

In the modern era of computational chemistry and high-throughput screening, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a pivotal line notation standard, translating the three-dimensional reality of a molecule into a linear ASCII string.[1][2] This linguistic-like system underpins a vast array of applications, from chemical database management and substructure searching to quantitative structure-activity relationship (QSAR) modeling and virtual screening.

This guide focuses on a molecule of significant interest in medicinal chemistry: This compound . Its structure combines several key functional groups: a difluorinated benzoic acid core, a sulfonamide linker, and a propyl chain. Each of these components contributes to the molecule's overall physicochemical properties and potential biological activity. Understanding its SMILES notation is the first step towards its computational analysis and a deeper appreciation of its chemical identity.

Deconstructing the SMILES Notation: CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F

The canonical SMILES for this compound is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F .[3] At first glance, this string may appear cryptic. However, it is a logical and information-rich representation of the molecule's atomic connectivity and bonding. Let us dissect this string piece by piece.

The Propylsulfonamido Moiety: CCCS(=O)(=O)N

-

CCC : This represents the propyl group, a chain of three carbon atoms. In SMILES, single bonds are generally implied between adjacent non-hydrogen atoms.[1][4]

-

S : This is the sulfur atom of the sulfonyl group.

-

(=O)(=O) : The parentheses enclose branches from the main chain. Here, the sulfur atom is double-bonded to two separate oxygen atoms. The = symbol explicitly denotes a double bond.[4]

-

N : This represents the nitrogen atom of the sulfonamide linker.

The Benzoic Acid Core: C1=C(C(=C(C=C1)F)C(=O)O)F

-

C1=C...C=C1 : This signifies a cyclic structure. The 1 is a ring closure label, indicating that the first carbon atom is bonded to the last carbon atom in this sequence, forming a ring.[4] The alternating single and double bonds within this notation denote an aromatic ring, which can also be represented by lowercase letters (e.g., c1ccccc1).[5]

-

C(...) : The parentheses indicate substituents attached to the aromatic ring.

-

C(F) : A fluorine atom is attached to the second carbon of the ring.

-

C(C(=O)O) : This represents the carboxylic acid group (-COOH). A carbon atom is attached to the ring, which is then double-bonded to one oxygen atom and single-bonded to another oxygen atom.

-

C(F) : Another fluorine atom is attached to the sixth carbon of the ring.

-

NC1... : The nitrogen atom from the sulfonamido group is attached to the first carbon of the aromatic ring.

The following diagram illustrates the relationship between the molecular structure and its SMILES string components.

Caption: Breakdown of the SMILES string for this compound.

Canonicalization: Ensuring a Unique Representation

It is important to note that multiple valid SMILES strings can be written for a single molecule.[2] To address this ambiguity, canonicalization algorithms, such as the CANGEN algorithm, are employed to generate a single, unique SMILES representation for any given molecule.[6][7] This process involves assigning a unique numerical label to each atom based on its connectivity and properties, and then traversing the molecular graph in a predefined manner to generate the final string.[6] The canonical SMILES provided is the result of such an algorithm, ensuring a standardized representation across different software and databases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F₂NO₄S | |

| Molecular Weight | 279.26 g/mol | |

| CAS Number | 1103234-56-5 | |

| Appearance | Solid (predicted) | |

| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ |

Synthesis Protocol: A Plausible Route

Synthesis of Intermediate 1: 2,6-Difluoro-3-aminobenzoic acid

The synthesis of this intermediate can be envisioned starting from 2,6-difluorobenzoic acid, which is commercially available.

-

Nitration: 2,6-Difluorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2,6-difluoro-3-nitrobenzoic acid. The directing effects of the fluorine and carboxylic acid groups favor substitution at this position.

-

Reduction: The nitro group of 2,6-difluoro-3-nitrobenzoic acid is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Synthesis of Intermediate 2: 1-Propanesulfonyl chloride

1-Propanesulfonyl chloride is a key reagent for introducing the propylsulfonyl group.[11] It can be synthesized from propane-1-sulfonic acid. A modern and efficient method involves the use of 2,4,6-trichloro-[1][3][12]-triazine (TCT) and triethylamine in acetone, followed by microwave irradiation.[13][14]

Final Coupling Reaction

The final step is the formation of the sulfonamide bond by reacting 2,6-difluoro-3-aminobenzoic acid with 1-propanesulfonyl chloride.[15] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[10]

The following workflow diagram illustrates this proposed synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Relevance in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide range of clinically used drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1][5] The incorporation of a sulfonamide moiety into a benzoic acid scaffold, particularly one bearing fluorine atoms, creates a molecule with significant potential for biological activity.

Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of the two fluorine atoms in the target molecule can influence the pKa of the carboxylic acid and the sulfonamide N-H, potentially impacting its interaction with biological targets.

Derivatives of 3-sulfonamido benzoic acid have been investigated as antagonists for the P2Y14 receptor, a potential target for inflammatory diseases such as acute lung injury.[8][9] This highlights the therapeutic potential of this structural class and provides a strong rationale for the synthesis and evaluation of novel analogs like this compound.

Conclusion

The SMILES notation CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F provides a concise and unambiguous representation of this compound, a molecule with a chemically rich structure and potential pharmaceutical relevance. This guide has dissected the components of this canonical SMILES string, explained the principles behind its construction, and placed the molecule in the broader context of organic synthesis and medicinal chemistry. A thorough understanding of SMILES and the chemical principles it represents is indispensable for the modern researcher in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Weininger, D., Weininger, A., & Weininger, J. L. (1989). SMILES. 2. Algorithm for generation of unique SMILES notation. Journal of Chemical Information and Computer Sciences, 29(2), 97–101.

-

thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Appendix F SMILES Notation Tutorial. Retrieved from [Link]

- Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 290, 117588.

-

ResearchGate. (2025, April 1). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Simplified Molecular Input Line Entry System. Retrieved from [Link]

-

Zymvol. (2024, February 22). How to write a reaction in SMILES format. Retrieved from [Link]

-

JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

- O'Boyle, N. M., et al. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI.

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

ChemicBook. (2021, February 13). SMILES strings explained for beginners (Cheminformatics Part 1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). 1-Propanesulfonyl Chloride: Synthesis Intermediate for Pharmaceuticals and Pesticides. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 3. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]

- 4. SMILES strings explained for beginners (Cheminformatics Part 1) · ChemicBook [chemicbook.com]

- 5. epa.gov [epa.gov]

- 6. organica1.org [organica1.org]

- 7. luis-vollmers.medium.com [luis-vollmers.medium.com]

- 8. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cbijournal.com [cbijournal.com]

- 11. nbinno.com [nbinno.com]

- 12. docs.drugxpert.net [docs.drugxpert.net]

- 13. 1-Propanesulfonyl chloride | 10147-36-1 [chemicalbook.com]

- 14. 1-Propanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

Sulfonamido Benzoic Acid Derivatives: A Comprehensive Guide to Core Characteristics, Synthesis, and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfonamido benzoic acid derivatives represent a cornerstone scaffold in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. This technical guide provides an in-depth exploration of the core characteristics of this compound class, intended for researchers and drug development professionals. We will dissect their fundamental physicochemical properties, prevailing synthesis strategies, and key mechanisms of action, including folic acid antagonism and enzyme inhibition. Furthermore, this guide delves into critical structure-activity relationships (SAR) that govern their biological effects and summarizes their extensive therapeutic applications, from antibacterial and diuretic agents to modern anticancer and anti-inflammatory candidates. Detailed experimental protocols and workflow diagrams are provided to bridge theory with practical application, offering a comprehensive resource for the rational design and development of novel sulfonamido benzoic acid-based therapeutics.

Introduction: The Enduring Significance of a Privileged Scaffold

The sulfonamido benzoic acid framework is a classic example of a "privileged scaffold" in drug discovery. Its structure, characterized by a benzoic acid moiety linked to a sulfonamide group (-SO₂NH-), provides a versatile template for molecular design. The presence of the carboxylic acid and sulfonamide groups imparts specific physicochemical properties, such as hydrogen bonding capabilities and ionizable centers, which are crucial for interacting with biological targets.

The journey of sulfonamides began with the discovery of Prontosil, the first commercially available antibacterial agent, which demonstrated the immense therapeutic potential of this chemical class.[1] Since then, derivatives have been developed to treat a wide array of conditions, including hypertension, glaucoma, cancer, and inflammation.[2][3] This guide synthesizes field-proven insights and current research to provide a holistic view of these vital compounds.

Physicochemical and Structural Characteristics

The core structure consists of a benzene ring substituted with both a carboxylic acid (-COOH) and a sulfonamide (-SO₂NHR) group. The relative positions of these groups (ortho, meta, para) significantly influence the molecule's geometry, electronic properties, and, consequently, its biological activity.

-

Acidity and Ionization: The carboxylic acid group is typically acidic (pKa ≈ 4-5), while the sulfonamide proton's acidity can vary widely (pKa ≈ 5-11) depending on the nature of the R-group substituent. This dual acidic nature is critical for solubility and for forming ionic interactions with receptor sites.

-

Solubility: Solubility is highly dependent on the substituents and the pH of the medium. The parent 4-sulfamoylbenzoic acid has limited water solubility, which can be modulated by introducing polar groups or by forming salts.[4][5]

-

Hydrogen Bonding: Both the -COOH and -SO₂NH- groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with biological macromolecules like enzymes and receptors.

Table 1: Physicochemical Properties of Representative Sulfonamido Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application Area |

| 4-Sulfamoylbenzoic acid (Carzenide) | C₇H₇NO₄S | 201.20 | 285-295 | Carbonic Anhydrase Inhibition[4] |

| 2-Sulfamoylbenzoic acid | C₇H₇NO₄S | 201.20 | N/A | Synthesis Intermediate[6] |

| 4-(Methylsulfonamido)benzoic acid | C₈H₉NO₄S | 215.23 | N/A | Synthesis Intermediate[7] |

Synthesis Strategies: Building the Core Scaffold

The synthesis of sulfonamido benzoic acid derivatives is well-established, typically proceeding through a few reliable routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

A prevalent and efficient method begins with the chlorosulfonation of a benzoic acid derivative.[2] This creates a highly reactive sulfonyl chloride intermediate, which can then be reacted with a wide range of primary or secondary amines to form the desired sulfonamide bond.[2][8] An alternative route involves the coupling of an anthranilic acid (2-aminobenzoic acid) with a suitable sulfonyl chloride.[9]

Caption: A typical workflow for the synthesis of sulfonamido benzoic acid derivatives.

Experimental Protocol: General Synthesis of N-Substituted-4-carboxybenzenesulfonamides[8]

This protocol describes a robust method starting from 4-(chlorosulfonyl)benzoic acid. The use of an aqueous system with a base like sodium carbonate is an eco-friendly approach that efficiently scavenges the HCl byproduct.[1][8]

Materials:

-

4-(Chlorosulfonyl)benzoic acid (1 equivalent)

-

Appropriate primary or secondary amine (1 equivalent)

-

Sodium carbonate (Na₂CO₃) (1.2 equivalents)

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate and n-Hexane (for recrystallization)

-

Ice bath, magnetic stirrer, standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the selected amine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water. The base is crucial for neutralizing the HCl generated during the reaction, driving it to completion.

-

Reagent Addition: Chill the mixture to 0 °C in an ice bath with continuous stirring. This is done to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride. Slowly add solid 4-(chlorosulfonyl)benzoic acid (10 mmol) to the chilled solution in portions over 15-20 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify it to pH ~2 with 10% HCl. This protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts. Dry the crude product under vacuum.

-

Recrystallization: For enhanced purity, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.

Key Mechanisms of Action

The therapeutic diversity of sulfonamido benzoic acid derivatives stems from their ability to interact with a variety of biological targets.

Folic Acid Synthesis Inhibition (Antibacterial)

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[10] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] By binding to the active site of the enzyme, they prevent the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[10] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.

Caption: Sulfonamides competitively inhibit the bacterial enzyme DHPS, blocking folic acid synthesis.

Carbonic Anhydrase Inhibition

Many sulfonamido benzoic acid derivatives are potent inhibitors of carbonic anhydrase (CA), a metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[11] The deprotonated sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, disrupting its catalytic activity. This mechanism is the basis for their use as:

-

Diuretics: Inhibition of CA in the renal tubules reduces bicarbonate reabsorption, leading to diuresis.

-

Antiglaucoma Agents: In the eye, CA inhibition decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[12]

Derivatives like 4-sulfamoyl-benzenecarboxamides have shown nanomolar affinity for CA isozymes II and IV, which are involved in aqueous humor secretion.[12]

Other Mechanisms

The versatility of the scaffold allows it to be adapted for other targets. Recent research has shown that derivatives can act as:

-

Anticancer Agents: By targeting tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) that are overexpressed in hypoxic tumors.[11]

-

Anti-inflammatory Agents: Through antagonism of purinergic receptors like P2Y₁₄R, which are implicated in inflammatory diseases such as acute lung injury.[13]

-

h-NTPDase Inhibitors: Certain sulfamoyl-benzamides are selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, diabetes, and cancer.[2]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be finely tuned by modifying three key positions on the scaffold: the N⁴-amino group (if present), the benzene ring, and the N¹-sulfonamide nitrogen.

Table 2: Summary of Key Structure-Activity Relationships

| Position | Modification | Effect on Activity | Rationale / Example |

| N⁴-Amino Group | Must be a free -NH₂ or a prodrug form that is converted to -NH₂ in vivo. | Essential for antibacterial activity .[14] | The free amine is critical for mimicking the PABA substrate. N⁴-acetylation results in an inactive metabolite.[14] |

| Benzene Ring | Substitution is possible but must maintain the 1,4-relationship between the amino and sulfonamide groups. | Generally reduces antibacterial activity. | The specific geometry is required for optimal binding to the DHPS active site. |

| N¹-Sulfonamide Nitrogen | Substitution with electron-withdrawing or heterocyclic groups. | Dramatically increases potency and alters pharmacokinetic properties.[14] | Electron-withdrawing groups increase the acidity of the sulfonamide proton, enhancing binding. Heterocyclic rings (e.g., in sulfamethoxazole) can provide additional binding interactions and improve the pKa for better absorption.[3][14] |

| Carboxylic Acid Position | ortho, meta, or para to the sulfonamide. | Influences binding to specific targets. | For carbonic anhydrase inhibitors, the relative positions of the sulfonamide (the zinc-binding group) and the rest of the molecule are critical for fitting into the active site. |

Therapeutic Applications

The adaptability of the sulfonamido benzoic acid scaffold has led to a broad spectrum of approved drugs and investigational compounds.

Table 3: Overview of Therapeutic Applications

| Therapeutic Area | Biological Target | Example Compound Class / Drug | Reference |

| Antibacterial | Dihydropteroate Synthetase (DHPS) | Sulfanilamide derivatives (e.g., Sulfamethoxazole) | [3][10] |

| Diuretic | Carbonic Anhydrase | Furosemide (a related anthranilic acid derivative) | [2] |

| Antiglaucoma | Carbonic Anhydrase (CA II, IV) | Dorzolamide, Brinzolamide (related structures) | [11][12] |

| Anti-inflammatory | P2Y₁₄ Receptor, NLRP3 Inflammasome | Investigational 3-sulfonamido benzoic acids, Glyburide derivatives | [2][13] |

| Anticancer | Carbonic Anhydrase (CA IX, XII) | Investigational sulfamoyl-salicylamides | [2] |

| Antidiabetic | Sulfonylurea Receptor (SUR) | Glyburide (a sulfonylurea derivative) | [2] |

Conclusion and Future Perspectives

Sulfonamido benzoic acid derivatives remain a profoundly important class of compounds in pharmacology and medicinal chemistry. Their success is rooted in a synthetically accessible scaffold that possesses ideal physicochemical properties for interacting with a diverse range of biological targets. While their role as antibacterial agents has been challenged by resistance, continuous research has successfully repurposed this scaffold to develop highly effective enzyme inhibitors and receptor modulators.

Future research will likely focus on designing derivatives with enhanced isoform selectivity to minimize off-target effects, particularly for carbonic anhydrase and receptor antagonists. The exploration of novel conjugates and prodrug strategies may also overcome challenges related to solubility and targeted delivery. The enduring legacy and continued evolution of sulfonamido benzoic acid derivatives ensure they will remain a valuable tool in the development of new medicines for years to come.

References

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL: )

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (URL: [Link])

- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid - Benchchem. (URL: )

-

Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central. (URL: [Link])

-

Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. (URL: [Link])

-

Sulfonamide benzoic acid; nicotinamide; 2pyridone | C18H18N4O6S - PubChem - NIH. (URL: [Link])

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

-

4-Sulfamoylbenzoic acid - ChemBK. (URL: [Link])

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. (URL: [Link])

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. … - ResearchGate. (URL: [Link])

-

Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH. (URL: [Link])

-

4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem. (URL: [Link])

-

2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem. (URL: [Link])

-

Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (URL: [Link])

-

Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - Science and Education Publishing. (URL: [Link])

-

Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed. (URL: [Link])

Sources

- 1. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. chembk.com [chembk.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Introduction: The Strategic Imperative of Fluorine in Benzoic Acid Scaffolds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Compounds

The deliberate incorporation of fluorine into molecular frameworks has become a pivotal strategy in modern medicinal chemistry.[1][2] This is particularly true for the benzoic acid scaffold, a versatile building block in drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages when strategically placed on the benzoic acid ring.[3] These modifications can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets, ultimately leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles.[1][3][4] This guide provides a comprehensive exploration of the biological activities of fluorinated benzoic acid compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.

The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives

The introduction of fluorine into a benzoic acid molecule can dramatically alter its properties in several ways that are highly advantageous for drug design:

-

Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group. This is particularly pronounced in the ortho position due to the "ortho effect," which enhances the inductive electron-withdrawing effect and stabilizes the carboxylate anion.[3] This modulation of acidity can influence the molecule's ionization state at physiological pH, thereby affecting its solubility and interactions with target proteins.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Placing fluorine at metabolically vulnerable positions can prevent oxidation, thereby increasing the drug's half-life and bioavailability.[3][5]

-

Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and biological barriers like the blood-brain barrier.[1][5]

-

Improved Binding Affinity and Selectivity: The high electronegativity of fluorine allows it to form favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[5] This can lead to enhanced binding affinity and greater selectivity for the target protein over off-target molecules.[2]

Therapeutic Applications and Mechanisms of Action